An In-depth Technical Guide to Thiazol-4-ylmethanamine: Core Properties and Structure
An In-depth Technical Guide to Thiazol-4-ylmethanamine: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic and structural properties of thiazol-4-ylmethanamine (CAS RN: 16188-30-0). As a versatile heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents, particularly those targeting neurological disorders. Its unique thiazole scaffold imparts specific physicochemical characteristics that are pivotal for its role in medicinal chemistry and organic synthesis.
Core Physicochemical and Basic Properties
The properties of thiazol-4-ylmethanamine are dictated by the interplay between the aromatic thiazole ring and the basic primary aminomethyl group. The thiazole ring itself is weakly basic, while the exocyclic amine is the primary determinant of the molecule's overall basicity.
Data Summary
Quantitative physicochemical data for thiazol-4-ylmethanamine are summarized in the table below. It is important to note that while some experimental data for the core thiazole structure is available, specific experimental values for this derivative are limited; therefore, well-established computed and estimated values are provided.
| Property | Value | Data Type | Source / Method |
| Identifier | |||
| CAS Number | 16188-30-0 | Experimental | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₄H₆N₂S | Experimental | Santa Cruz Biotechnology[1] |
| Molecular Weight | 114.17 g/mol | Calculated | Santa Cruz Biotechnology[1] |
| Basicity | |||
| pKₐ (amine conjugate acid) | ~9-10 | Estimated | Based on typical alkylamines[2] |
| pKₐ (thiazole N conjugate acid) | < 2.5 | Estimated | Based on parent thiazole (pKₐ=2.5)[3] |
| Lipophilicity & Solubility | |||
| clogP | ~ -0.2 | Computed | PubChem (Isomer data)[4][5] |
| Solubility | Soluble in various solvents (as HCl salt) | Experimental | Chem-Impex[6] |
| Structural / Topological | |||
| Topological Polar Surface Area (TPSA) | 67.2 Ų | Computed | PubChem (Isomer data)[4][5] |
| Hydrogen Bond Donors | 2 | Calculated | PubChem (Isomer data)[4][5] |
| Hydrogen Bond Acceptors | 2 | Calculated | PubChem (Isomer data)[4][5] |
| Rotatable Bonds | 1 | Calculated | PubChem (Isomer data)[4][5] |
Chemical Structure and Conformation
The structure of thiazol-4-ylmethanamine consists of a planar, five-membered aromatic thiazole ring substituted at the C4 position with an aminomethyl group (-CH₂NH₂). The aromaticity of the thiazole ring is due to the delocalization of π-electrons.[3]
Structural Parameters
Table 2: Structural Geometry of the Thiazole Ring
| Parameter | Bond / Angle | Value (Å or °) | Source |
|---|---|---|---|
| Bond Lengths | S1—C2 | 1.724 Å | Precise equilibrium structure[7] |
| C2—N3 | 1.304 Å | Precise equilibrium structure[7] | |
| N3—C4 | 1.372 Å | Precise equilibrium structure[7] | |
| C4—C5 | 1.373 Å | Precise equilibrium structure[7] | |
| C5—S1 | 1.713 Å | Precise equilibrium structure[7] | |
| Bond Angles | C5—S1—C2 | 89.4° | Precise equilibrium structure[7] |
| S1—C2—N3 | 115.2° | Precise equilibrium structure[7] | |
| C2—N3—C4 | 110.1° | Precise equilibrium structure[7] | |
| N3—C4—C5 | 115.8° | Precise equilibrium structure[7] |
| | C4—C5—S1 | 109.5° | Precise equilibrium structure[7] |
The attached aminomethyl group will have standard sp³ hybridized carbon bond angles (~109.5°) and C-C, C-N bond lengths of approximately 1.51 Å and 1.47 Å, respectively. Free rotation exists around the C4-CH₂ bond.
Experimental Protocols
Synthesis via Hantzsch Thiazole Condensation
The most common and direct method for synthesizing 4-substituted thiazoles is the Hantzsch thiazole synthesis.[6][8] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For thiazol-4-ylmethanamine, a suitable starting material would be a protected 3-halo-2-oxopropanamine derivative reacted with thioformamide. A more practical route, however, involves forming the thiazole ring first and then introducing the amine functionality.
Protocol: Synthesis of Thiazol-4-ylmethanamine from 4-(Chloromethyl)thiazole
This protocol describes a plausible two-step synthesis starting from commercially available precursors.
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Step 1: Synthesis of 4-(Azidomethyl)thiazole
-
Materials: 4-(Chloromethyl)thiazole hydrochloride, sodium azide (NaN₃), dimethylformamide (DMF), magnetic stirrer, round-bottom flask, heating mantle.
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(chloromethyl)thiazole hydrochloride (10 mmol) in 30 mL of anhydrous DMF.
-
Add sodium azide (15 mmol, 1.5 equivalents) to the solution in portions while stirring.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(azidomethyl)thiazole.
-
-
-
Step 2: Reduction of Azide to Amine
-
Materials: 4-(Azidomethyl)thiazole, triphenylphosphine (PPh₃) or lithium aluminum hydride (LAH), tetrahydrofuran (THF), water, magnetic stirrer, round-bottom flask.
-
Procedure (Staudinger Reduction):
-
Dissolve the crude 4-(azidomethyl)thiazole (10 mmol) in 40 mL of THF in a 100 mL round-bottom flask.
-
Add triphenylphosphine (11 mmol, 1.1 equivalents) to the solution. Nitrogen gas will evolve.
-
Stir the reaction at room temperature for 2 hours.
-
Add 5 mL of water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the aza-ylide intermediate.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in dilute hydrochloric acid (1 M HCl) and wash with diethyl ether to remove triphenylphosphine oxide.
-
Basify the aqueous layer with a sodium hydroxide solution (2 M NaOH) to a pH > 12 and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield thiazol-4-ylmethanamine. The product can be further purified by distillation or column chromatography.
-
-
Determination of Basicity (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10]
-
Apparatus and Reagents: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (NaOH), potassium chloride (KCl), and high-purity water.
-
Sample Preparation:
-
Accurately weigh a sample of thiazol-4-ylmethanamine to prepare a solution with a known concentration (e.g., 1-10 mM).
-
Dissolve the sample in water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Titrate the solution by adding small, precise increments of standardized 0.1 M HCl.
-
Record the pH value after each addition, allowing the reading to stabilize.[9]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at this point can be used to accurately determine the half-equivalence volume.[11]
-
Logical and Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of thiazol-4-ylmethanamine, highlighting key stages from starting materials to final analysis.
Caption: Workflow for the synthesis and analysis of thiazol-4-ylmethanamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Basicity [www2.chemistry.msu.edu]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. European Journal of Life Sciences » Submission » Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
